Clortermine
Overview
Description
Developed by Ciba in the 1960s, it is the 2-chloro analogue of the well-known appetite suppressant phentermine and the 2-chloro positional isomer of chlorphentermine . Clortermine is primarily used for its appetite-suppressing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clortermine involves the chlorination of phenylacetone followed by reductive amination. The reaction typically proceeds as follows:
Chlorination: Phenylacetone is chlorinated using thionyl chloride to form 2-chlorophenylacetone.
Reductive Amination: The 2-chlorophenylacetone is then subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions: Clortermine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of this compound can lead to the formation of secondary amines.
Substitution: The chloro group in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reference compound in studies involving amphetamine derivatives.
Biology: Investigated for its effects on neurotransmitter release and uptake.
Medicine: Explored for its potential use in treating obesity due to its appetite-suppressing properties.
Industry: Utilized in the development of new anorectic agents and related pharmaceuticals.
Mechanism of Action
Clortermine exerts its effects primarily by acting as a serotonin and norepinephrine releasing agent . It produces very low rates of self-administration in animals, suggesting it does not significantly act on dopamine . The molecular targets include serotonin and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft.
Comparison with Similar Compounds
Clortermine is similar to other anorectic drugs in the amphetamine class, such as:
Phentermine: A well-known appetite suppressant.
Chlorphentermine: The 2-chloro positional isomer of this compound.
Methylenedioxyphentermine: Another derivative with appetite-suppressing properties.
Uniqueness: this compound’s unique feature is its 2-chloro substitution, which differentiates it from phentermine and other related compounds. This substitution impacts its pharmacological profile, particularly its reduced potential for self-administration and its primary action on serotonin and norepinephrine rather than dopamine .
Properties
Key on ui mechanism of action |
/CLORTERMINE/ ... IS THE ORTHO-CHLORO ISOMER OF CHLORPHENTERMINE HYDROCHLORIDE, TO WHICH IT IS COMPARABLE IN SUPPRESSING APPETITE. /CLORTERMINE HYDROCHLORIDE/ |
---|---|
CAS No. |
10389-73-8 |
Molecular Formula |
C10H14ClN |
Molecular Weight |
183.68 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H14ClN/c1-10(2,12)7-8-5-3-4-6-9(8)11/h3-6H,7,12H2,1-2H3 |
InChI Key |
HXCXASJHZQXCKK-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC=CC=C1Cl)N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Cl)N |
Appearance |
Solid powder |
boiling_point |
116-118 °C @ 16 MM HG |
melting_point |
245-246 CRYSTALS FROM ETHANOL; MP: 245-246 °C /CLORTERMINE HYDROCHLORIDE/ |
Key on ui other cas no. |
10389-73-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Clortermine; Clortermina; Clorterminum, Voranil |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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